Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound with the molecular formula C9H9N3O3 . It is a member of the pyrazolopyrimidine family, a group of N-heterocyclic compounds that have significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a variety of novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives have been prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound consists of both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical and Chemical Properties Analysis
The molecular weight of this compound is 207.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of this compound are 207.06439116 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives have been synthesized for various scientific studies, focusing on their structural and chemical properties. For example, Takei, Yasuda, and Takagaki (1979) synthesized 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines from ethyl acylpyruvates, indicating a method for creating related compounds (Takei, H., Yasuda, N., & Takagaki, H., 1979).
Chemical Reactivity and Derivatives Synthesis
- Studies on the reactivity of this compound have led to the synthesis of various derivatives. Bruni et al. (1994) explored the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines, showing the synthesis of related compounds which can be significant in studying the compound's chemical behavior (Bruni, F., Selleri, S., Costanzo, A., Guerrini, G., & Casilli, M. L., 1994).
Ring-Chain Isomerism and Molecular Structure
- The compound's derivatives are subject to ring-chain isomerism, a phenomenon crucial in understanding their structural dynamics. Goryaeva et al. (2009) discussed the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines and their isomerization depending on various factors (Goryaeva, M. V., Burgart, Y., Saloutin, V., Sadchikova, E. V., & Ulomskii, E. N., 2009).
Applications in Cyclization and Condensation Reactions
- The compound and its derivatives are utilized in cyclization and condensation reactions, which are fundamental in organic chemistry and synthesis. For example, Danagulyan et al. (2011) explored the C–C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines, providing insights into their chemical reactivity and potential applications in synthesis (Danagulyan, G., Boyakhchyan, A. P., Danagulyan, A. G., & Panosyan, H., 2011).
X-Ray Analysis and Structural Determination
- X-ray analysis has been used to determine the molecular structure of derivatives of this compound. Clayton et al. (1980) utilized X-ray analysis to characterize the structure of related compounds, showcasing the application of this technique in understanding the molecular architecture of such chemicals (Clayton, J. P., Rogers, N. H., Smith, V. J., Stevenson, R., & King, T., 1980).
Mechanism of Action
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with various biological targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in these processes, leading to changes in cellular behavior . Its impact on cellular metabolism includes alterations in the production and utilization of energy, which can affect cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts phosphorylation events critical for signal transduction . This compound can also bind to nucleic acids, interfering with the transcription and translation processes . Additionally, this compound may interact with other biomolecules, such as proteins and lipids, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression, which may result in altered cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . The threshold for these effects depends on the specific animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis . Understanding these pathways is essential for optimizing the therapeutic potential of this compound and minimizing its adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside, it may bind to intracellular proteins or be sequestered in specific organelles, affecting its localization and accumulation . These factors influence the compound’s efficacy and toxicity in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus
Properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160826, DTXSID701179368 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136178-56-8, 104556-86-7 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.